molecular formula C14H16N2 B2871158 1-Phenyl-3-(pyridin-3-YL)propan-2-amine CAS No. 1082648-77-8

1-Phenyl-3-(pyridin-3-YL)propan-2-amine

Cat. No.: B2871158
CAS No.: 1082648-77-8
M. Wt: 212.296
InChI Key: AJJUHFIHXUQHMV-UHFFFAOYSA-N
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Description

1-Phenyl-3-(pyridin-3-YL)propan-2-amine is an organic compound that features a phenyl group and a pyridinyl group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(pyridin-3-YL)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with phenylacetone in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired amine product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(pyridin-3-YL)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, where halogenated derivatives can be formed using reagents like sodium iodide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Phenyl-3-(pyridin-3-YL)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(pyridin-3-YL)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    N,N-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine: Known for its antihistaminic properties.

    3-(2-Oxo-propyl)pyridinium chloride: Used in organic synthesis.

Uniqueness: 1-Phenyl-3-(pyridin-3-YL)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a pyridinyl group attached to a propan-2-amine backbone makes it a versatile compound for various applications.

Properties

IUPAC Name

1-phenyl-3-pyridin-3-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-14(9-12-5-2-1-3-6-12)10-13-7-4-8-16-11-13/h1-8,11,14H,9-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJUHFIHXUQHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CN=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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